Cas no 2137763-86-9 (1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-)
![1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2137763-86-9x500.png)
1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-
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- インチ: 1S/C9H11BrN4O/c1-6-9(15-7(2)11-6)5-14-4-8(3-10)12-13-14/h4H,3,5H2,1-2H3
- InChIKey: SVDFPIPCLTUOBE-UHFFFAOYSA-N
- ほほえんだ: N1(CC2OC(C)=NC=2C)C=C(CBr)N=N1
1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696664-0.05g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 0.05g |
$1091.0 | 2023-03-10 | ||
Enamine | EN300-696664-0.5g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 0.5g |
$1247.0 | 2023-03-10 | ||
Enamine | EN300-696664-0.25g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 0.25g |
$1196.0 | 2023-03-10 | ||
Enamine | EN300-696664-10.0g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 10.0g |
$5590.0 | 2023-03-10 | ||
Enamine | EN300-696664-2.5g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 2.5g |
$2548.0 | 2023-03-10 | ||
Enamine | EN300-696664-0.1g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 0.1g |
$1144.0 | 2023-03-10 | ||
Enamine | EN300-696664-1.0g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-696664-5.0g |
4-(bromomethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2137763-86-9 | 5.0g |
$3770.0 | 2023-03-10 |
1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-に関する追加情報
1H-1,2,3-Triazole, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]
The compound with CAS No. 2137763-86-9, commonly referred to as 1H-1,2,3-Triazole, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound is particularly notable for its structural versatility and reactivity. The full name of the compound is 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-1H-1,2,3-triazole, which highlights its complex structure and functional groups.
Triazoles are a class of heterocyclic compounds that have gained considerable attention in recent years due to their unique properties and wide-ranging applications. The presence of a triazole ring in this compound contributes to its stability and reactivity. The bromomethyl group attached to the triazole ring introduces additional functionality, making this compound suitable for various chemical transformations. Similarly, the oxazolyl group further enhances the compound's versatility by providing additional sites for chemical reactions.
Recent studies have demonstrated the potential of this compound in the field of drug discovery. Its ability to act as a scaffold for constructing bioactive molecules has been explored in several research papers. For instance, researchers have utilized this compound as a building block for developing inhibitors against various enzymes involved in disease pathways. The bromomethyl group has been shown to facilitate conjugation with other biomolecules, enhancing the compound's bioavailability and efficacy.
In addition to its pharmaceutical applications, this compound has also found use in materials science. Its ability to form stable complexes with metal ions has made it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. The oxazolyl group in the compound plays a crucial role in these applications by providing coordination sites for metal ions.
The synthesis of 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-1H-1,2,3-triazole involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The key steps include the formation of the triazole ring through cyclization reactions and subsequent functionalization with bromomethyl and oxazolyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound.
From an environmental perspective, the stability and biodegradability of this compound are critical considerations. Studies have shown that under certain conditions, the compound exhibits moderate biodegradation rates due to its complex structure. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, 4-(bromomethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-1H-1,2,3-triazole is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial applications. As new research continues to emerge, this compound is expected to play an increasingly important role in advancing our understanding of heterocyclic chemistry and its practical applications.
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